5-(Saenta-x8)fluorescein

Catalog No.
S589994
CAS No.
147395-08-2
M.F
C46H44N8O12S
M. Wt
933 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Saenta-x8)fluorescein

CAS Number

147395-08-2

Product Name

5-(Saenta-x8)fluorescein

IUPAC Name

N-[6-[2-[[(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolan-2-yl]methylsulfanyl]ethylamino]-6-oxohexyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide

Molecular Formula

C46H44N8O12S

Molecular Weight

933 g/mol

InChI

InChI=1S/C46H44N8O12S/c55-28-10-13-32-34(19-28)64-35-20-29(56)11-14-33(35)46(32)31-12-7-26(18-30(31)45(61)66-46)43(60)48-15-3-1-2-4-37(57)47-16-17-67-22-36-39(58)40(59)44(65-36)53-24-52-38-41(50-23-51-42(38)53)49-21-25-5-8-27(9-6-25)54(62)63/h5-14,18-20,23-24,36,39-40,44,55-56,58-59H,1-4,15-17,21-22H2,(H,47,57)(H,48,60)(H,49,50,51)/t36-,39-,40-,44-/m1/s1

InChI Key

CPYCKNMORRXMPZ-BDWBDYAHSA-N

SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-]

Synonyms

5-(SAENTA-x8)fluorescein

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-]

The exact mass of the compound 5-(Saenta-x8)fluorescein is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-(Saenta-x8)fluorescein is a synthetic compound characterized by its complex structure and notable fluorescent properties. It belongs to the family of fluorescein derivatives and is recognized for its application in biological research and diagnostics. The molecular formula for 5-(Saenta-x8)fluorescein is C46H44N8O12SC_{46}H_{44}N_{8}O_{12}S . This compound features a fluorescein backbone, which is a well-known xanthene dye, modified with a Saenta-x8 moiety that enhances its solubility and binding characteristics in biological systems.

The unique structural attributes of 5-(Saenta-x8)fluorescein contribute to its distinctive optical properties, including high fluorescence intensity and specific excitation/emission wavelengths. These properties make it an excellent candidate for various applications in biochemistry and molecular biology.

, including Friedel-Crafts acylation or nucleophilic substitutions, are employed to modify the fluorescein structure and attach the Saenta-x8 group.
  • Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate high-purity 5-(Saenta-x8)fluorescein .
  • 5-(Saenta-x8)fluorescein exhibits significant biological activity, particularly in fluorescence-based assays. Its high fluorescence allows for sensitive detection in various biological contexts, including:

    • Cell Imaging: The compound is utilized in microscopy for visualizing cellular structures due to its strong fluorescent signal.
    • Binding Studies: Its modified structure enhances binding affinity to specific biomolecules, making it useful in studying receptor-ligand interactions and transport mechanisms in cells .
    • Diagnostics: As a fluorescent tracer, 5-(Saenta-x8)fluorescein can be employed in diagnostic applications, including tracking biological processes or detecting specific biomolecules in complex mixtures.

    5-(Saenta-x8)fluorescein has diverse applications across multiple fields:

    • Fluorescent Probes: It serves as a fluorescent probe in biochemical assays for detecting proteins or nucleic acids.
    • Microscopy: The compound is extensively used in fluorescence microscopy for visualizing cellular components.
    • Drug Delivery Studies: Its ability to bind specifically to certain targets makes it valuable in studying drug delivery mechanisms.
    • Environmental Monitoring: Due to its fluorescent properties, it can also be applied in environmental monitoring to track pollutants or biological markers .

    Interaction studies involving 5-(Saenta-x8)fluorescein focus on its binding characteristics with various biomolecules:

    • Receptor Binding: Research has shown that this compound can bind effectively to specific receptors, facilitating studies on receptor-ligand dynamics.
    • Transport Mechanisms: Its interactions with transport proteins have been investigated to understand how compounds are absorbed and distributed within biological systems .

    These studies often employ techniques such as surface plasmon resonance or fluorescence resonance energy transfer to quantify binding affinities and kinetics.

    Several compounds share structural similarities with 5-(Saenta-x8)fluorescein. Notable examples include:

    Compound NameMolecular FormulaUnique Features
    FluoresceinC20H12O5C_{20}H_{12}O_{5}Basic xanthene dye; widely used as a fluorescent tracer.
    Fluorescein IsothiocyanateC21H18N2O5SC_{21}H_{18}N_{2}O_5SContains an isothiocyanate group; reacts with amines.
    CarboxyfluoresceinC21H18O7C_{21}H_{18}O_7Modified fluorescein with carboxyl groups; used in labeling.
    Eosin YC_{20}H_{8Br_4O_5Brominated derivative of fluorescein; used as a dye.

    Uniqueness of 5-(Saenta-x8)fluorescein

    What sets 5-(Saenta-x8)fluorescein apart from these compounds is its specific modification with the Saenta-x8 moiety, which enhances solubility and binding properties while retaining strong fluorescent characteristics. This unique combination makes it particularly valuable for targeted applications in biological research and diagnostics that require both sensitivity and specificity .

    XLogP3

    3.7

    Dates

    Last modified: 07-17-2023

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